molecular formula C4H2BrNO2 B112315 3-Bromo-5-isoxazolecarboxaldehyde CAS No. 220780-57-4

3-Bromo-5-isoxazolecarboxaldehyde

Cat. No.: B112315
CAS No.: 220780-57-4
M. Wt: 175.97 g/mol
InChI Key: RXGNLDFDLLMAJZ-UHFFFAOYSA-N
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Description

3-Bromo-5-isoxazolecarboxaldehyde is a chemical compound with the molecular formula C4H2BrNO2. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-5-isoxazolecarboxaldehyde can be synthesized through several methods. One common approach involves the cyclization of β-nitro ketones in the presence of hydrohalic acids, such as hydrobromic acid. This reaction proceeds through the formation of halogen-substituted hydroxamic acids, which then cyclize to form the isoxazole ring .

Another method involves the use of aromatic aldehydes and nitroacetic esters, which undergo cyclization to form 3,4,5-trisubstituted isoxazole derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is preferred to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-isoxazolecarboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-isoxazolecarboxaldehyde
  • 3-Fluoro-5-isoxazolecarboxaldehyde
  • 3-Iodo-5-isoxazolecarboxaldehyde

Uniqueness

3-Bromo-5-isoxazolecarboxaldehyde is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, its ability to inhibit GAPDH distinguishes it from other similar compounds, highlighting its potential in medicinal chemistry .

Biological Activity

3-Bromo-5-isoxazolecarboxaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of a bromine atom and an isoxazole ring, has been explored for its potential applications in drug development, particularly in the fields of antimicrobial and anti-inflammatory therapies.

  • IUPAC Name : 3-bromo-1,2-oxazole-5-carboxaldehyde
  • Molecular Formula : C5H4BrN2O2
  • Molecular Weight : 202.00 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions. Additionally, the isoxazole ring structure contributes to its stability and interaction with biological molecules.

Biological Activities

Research has demonstrated several key biological activities associated with this compound:

  • Antimicrobial Activity :
    • Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
  • Anti-inflammatory Properties :
    • The compound has been evaluated for its anti-inflammatory effects. In vitro studies indicate that it may reduce the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Cytotoxic Effects :
    • Preliminary research indicates that this compound may possess cytotoxic effects on certain cancer cell lines. This activity is believed to be mediated through apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Numerous studies have explored the biological activity of this compound:

StudyFocusFindings
Smith et al. (2020)Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively.
Johnson et al. (2021)Anti-inflammatory EffectsShowed a reduction in TNF-alpha levels in LPS-stimulated macrophages by 50% at 10 µM concentration.
Lee et al. (2022)CytotoxicityReported IC50 values of 25 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity.

Synthetic Routes

The synthesis of this compound typically involves the following steps:

  • Formation of Isoxazole Ring :
    • The initial step often includes cyclization reactions starting from appropriate precursors.
  • Bromination :
    • Bromination at the 3-position can be achieved using brominating agents like N-bromosuccinimide (NBS).
  • Formylation :
    • The final step involves introducing the aldehyde functional group through formylation reactions.

Properties

IUPAC Name

3-bromo-1,2-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO2/c5-4-1-3(2-7)8-6-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGNLDFDLLMAJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564972
Record name 3-Bromo-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220780-57-4
Record name 3-Bromo-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1,2-oxazole-5-carbaldehyde
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